(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-15-9-8-12(29(2,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDIGEAPSXXIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19BrN2O4S
- Molecular Weight : 463.35 g/mol
- Purity : Typically around 95% .
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the bromobenzoyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Benzothiazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, studies have shown that related benzothiazole compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including A431 and A549 cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Inhibition of AKT and ERK signaling pathways |
| B7 | A549 | 2 | Induction of apoptosis and cell cycle arrest |
The anticancer effects are attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Compounds in this class have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . The structural modifications present in this compound may enhance its binding affinity to inflammatory mediators.
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Binding : The bromobenzoyl group facilitates binding to hydrophobic pockets of target proteins, enhancing the compound's efficacy.
- Modulation of Signaling Pathways : It has been suggested that the compound can inhibit critical pathways such as AKT and ERK, which are often upregulated in cancerous tissues.
Case Studies
A notable study synthesized a series of benzothiazole derivatives, including analogs of this compound. These compounds were evaluated for their biological activities, revealing promising results in both anticancer and anti-inflammatory assays . The study highlighted that certain derivatives exhibited low IC50 values, indicating potent bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[d]thiazole core distinguishes it from triazine-based sulfonylurea herbicides (e.g., metsulfuron-methyl) and other pesticidal esters (). Key structural differences include:
Data Tables
Table 2: Key Functional Group Impacts
Q & A
Q. What are the key steps and optimization strategies for synthesizing (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves multi-step reactions, including cyclization of aminothiophenol derivatives with carboxylic acids to form the benzo[d]thiazole core, followed by functionalization with bromobenzoyl and methylsulfonyl groups. Optimization focuses on reaction conditions (e.g., solvent polarity, temperature control) to enhance yield and purity. For example, using a Hantzsch reaction with α-halocarbonyl compounds and thiourea derivatives can efficiently generate the thiazole scaffold . Post-synthetic modifications, such as imine formation, require precise stoichiometry to maintain the Z-configuration around the imino double bond .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm the Z-configuration and identify hydrogen/carbon environments, particularly the imino (C=N) and methylsulfonyl (SO2CH3) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) and monitors byproducts during synthesis .
- IR Spectroscopy : Detects functional groups like ester (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity and potential biological activity?
- Methylsulfonyl Group : Enhances electrophilicity and potential enzyme inhibition (e.g., kinases) via hydrogen bonding .
- Bromobenzoyl Moiety : Contributes to π-π stacking with biological targets, improving binding affinity .
- Thiazole Core : Mimics natural heterocycles in biochemical pathways, enabling interactions with proteins or nucleic acids .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Molecular docking studies (e.g., using AutoDock Vina) simulate binding to targets like proteases or kinases. The bromobenzoyl and methylsulfonyl groups are prioritized in docking grids due to their electrophilic nature. Free energy calculations (MM-GBSA) refine binding affinity predictions, while MD simulations assess stability over time . Contradictions between in silico and experimental data (e.g., IC50 discrepancies) may arise from solvent effects or protein flexibility, requiring iterative model adjustments .
Q. What strategies address low solubility in aqueous media during biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, which are cleaved in vivo .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation that may explain inconsistent in vivo results .
- Structural Analog Comparisons : Test derivatives to isolate the role of specific substituents (e.g., replacing bromine with chlorine) .
Q. What are the challenges in optimizing this compound’s selectivity for therapeutic targets?
Off-target effects often arise from the thiazole core’s broad reactivity. Strategies include:
- Bioisosteric Replacement : Substitute the methylsulfonyl group with a sulfonamide to reduce non-specific binding .
- Fragment-Based Screening : Identify minimal pharmacophores to refine target engagement .
- Kinetic Selectivity Assays : Compare on/off rates for intended vs. unintended targets using surface plasmon resonance (SPR) .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., water as a solvent) to reduce waste .
- Data Validation : Cross-reference spectral data with structurally analogous compounds to confirm assignments .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
